N-Acetyl-D-penicillamine
Overview
Description
N-Acetyl-D-penicillamine (NAP) is a derivative of penicillamine with a variety of applications in medical research and treatment. It has been found to be an effective oral protective agent against the lethal effects of mercuric chloride in rats, surpassing the efficacy of D-penicillamine or DL-penicillamine . Additionally, NAP has been used as a potential protector against organ injury induced by Plasmodium berghei infection in mice, demonstrating the ability to restrict hepato- and splenomegaly and reduce mortality rates .
Synthesis Analysis
The synthesis of NAP-related compounds has been explored in several studies. For instance, a series of N-terminal dipeptides of D(-)-penicillamine were synthesized from a cyclized N-protected derivative of D(-)-penicillamine, which proved to be effective in trapping acetaldehyde, a toxic product of ethanol metabolism . Another study reported the condensation of D-penicillamine with Penta-O-acetyl-aldehydo-D-galactose, leading to the formation of heterocyclic compounds whose structures were confirmed by chemical reactions and spectroscopic methods .
Molecular Structure Analysis
The molecular structure of NAP and its derivatives plays a crucial role in their biological activity. For example, the decreased nucleophilicity of the sulfhydryl group in NAP compared to N-acetyl-L-cysteine was suggested to be the reason for its lack of efficacy in protecting mice from lethal doses of acetaminophen . The molecular dynamics technique was used to study the bis(penicillamine) enkephalin in sodium acetate solution, revealing the association of acetate ions with the peptide's charged regions and the resulting conformational changes .
Chemical Reactions Analysis
NAP and its derivatives participate in various chemical reactions that are significant for their biological functions. The reaction of D-penicillamine with Penta-O-acetyl-aldehydo-D-galactose to form heterocyclic compounds is one such example . The ability of NAP-related dipeptides to sequester acetaldehyde also highlights the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of NAP and related compounds have been characterized using various analytical techniques. A high-performance liquid chromatographic assay was developed for the measurement of penicillamine and N-acetylcysteine in human blood, demonstrating the precision and reproducibility of the method for routine monitoring and pharmacokinetic studies . The interaction of NAP with other molecules, such as acetate ions, was observed in a simulation study, indicating the importance of ionic interactions in the behavior of these peptides in solution .
Relevant Case Studies
Several case studies have highlighted the clinical applications of NAP. In the treatment of cystinuria, NAP was reported to reduce urinary excretion of cystine effectively and was compared favorably with D-penicillamine in terms of side effects and hypersensitivity reactions . The study on the protective effects of NAP against organ injury in Plasmodium berghei-infected mice also serves as a case study for its potential therapeutic use .
Scientific Research Applications
1. Fluorescence Assays
N-Acetyl-D-penicillamine has been utilized in fluorescence assays. For instance, N-acetyl-L-cysteine-capped CdTe quantum dots, modified with N-acetyl-L-cysteine, have been used for determining L-penicillamine levels. This method showed promise in detecting toxic L-penicillamine in biomedical and environmental samples with high sensitivity and satisfactory results in human serum and environmental samples (Huang et al., 2018).
2. Kinetic Potentiometric Determination
A kinetic potentiometric method using reactions between thiols like N-acetyl-L-cysteine and iodate has been developed for determining D-penicillamine in pharmaceuticals. This method provided a good linearity and detection limits for penicillamine, demonstrating its effectiveness in pharmaceutical preparation analysis (Martinović & Radic, 2009).
3. Hydrolytic Technology
Research has focused on the hydrolytic process of acetylized D-penicillamine to obtain L-penicillamine. Optimal hydrolytic conditions were identified, providing a moderate reaction condition and shorter reaction time. This technique is vital for the preparation of L-penicillamine (Fang & Wenqing, 2007).
4. Chiral Separation
D-penicillamine has been employed in chiral ligand for enantioseparation of dansyl amino acids via ligand-exchange micellar electrokinetic chromatography. This novel approach offers significant potential for chiral separation with high resolution (Zheng et al., 2003).
5. Apoptosis Induction in Cancer Research
N-acetyl cysteine and penicillamine have shown potential in inducing apoptosis in various human cancer cells. The molecular mechanism involves the endoplasmic reticulum stress pathway. This insight could be pivotal for developing new cancer treatments (Guan et al., 2010).
6. Nanoparticle Research
In a study, reversible assembly of metal nanoparticles was induced by penicillamine. The interaction with gold and silver nanoparticles was monitored via techniques like UV-Vis spectroscopy, revealing dynamic formation of SERS hot spots and pH-controlled reversible nanoparticle assembly (Taladriz‐Blanco et al., 2011).
7. Electrophoretic Analysis
Capillary electrophoresis with laser-induced fluorescence has been utilized for plasma D-penicillamine redox state evaluation. This method allowed baseline separation of total plasma D-penicillamine from physiological thiols, offering a fast and efficient analysis approach (Zinellu et al., 2004).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNBCKASUFBXCO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(=O)O)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C(=O)O)C(C)(C)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030813 | |
Record name | N-Acetyl-D-penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-penicillamine | |
CAS RN |
15537-71-0 | |
Record name | N-Acetylpenicillamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15537-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-D-penicillamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015537710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl-D-penicillamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701030813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-acetyl-3-dimethyl-DL-cysteine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.972 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLPENICILLAMINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WO11M5K6OR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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